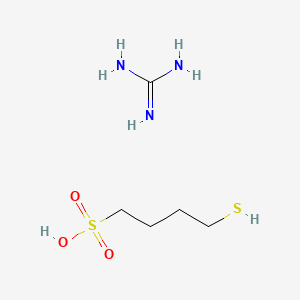
Einecs 282-180-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 282-180-2, also known as ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, is a chemical compound with the molecular formula C18H21O3P. This compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several scientific research applications:
Polymer Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological systems as a photoinitiator for controlled release of drugs.
Industrial Applications: Utilized in coatings, adhesives, and inks due to its ability to initiate polymerization upon exposure to light.
Wirkmechanismus
The mechanism of action of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating a polymerization reaction. The compound primarily targets unsaturated monomers, causing them to form cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique due to its specific photoinitiating properties. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymer chemistry.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in UV-curable coatings and inks.
Compared to these compounds, ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate offers distinct advantages in terms of its efficiency and specificity in initiating polymerization reactions.
Eigenschaften
CAS-Nummer |
84110-45-2 |
|---|---|
Molekularformel |
C5H15N3O3S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
guanidine;4-sulfanylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4) |
InChI-Schlüssel |
YGJFICOWGGVBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)(=O)O)CS.C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


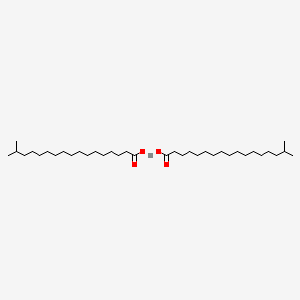
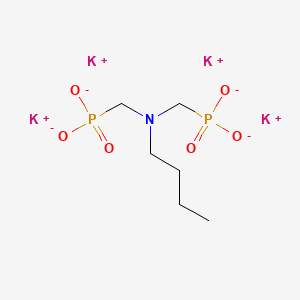
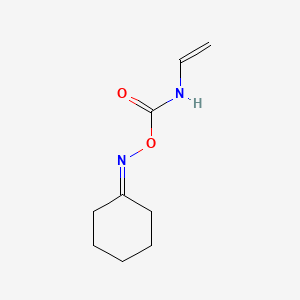


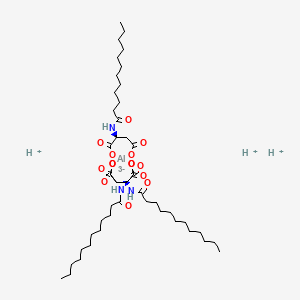
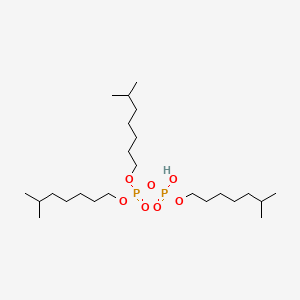
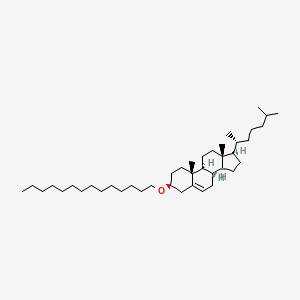


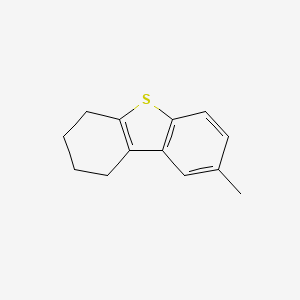


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
